molecular formula C15H20N6O3 B6438577 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine CAS No. 2549035-31-4

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine

Cat. No.: B6438577
CAS No.: 2549035-31-4
M. Wt: 332.36 g/mol
InChI Key: LYFWQKGBJIMLSA-UHFFFAOYSA-N
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Description

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethoxy-1,3,5-triazine with a piperidine derivative that has been functionalized with a pyrimidin-2-yloxy group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium carbonate, to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The piperidine and pyrimidine moieties can be further functionalized through coupling reactions with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as tetrahydrofuran or dimethylformamide, under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the methoxy groups on the triazine ring.

Scientific Research Applications

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is unique due to its combination of a triazine core with piperidine and pyrimidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2,4-dimethoxy-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-3-5-11(9-21)10-24-13-16-6-4-7-17-13/h4,6-7,11H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFWQKGBJIMLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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